N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Overview
Description
“N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” is a synthetic organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a cyclohexene ring, a triazolopyrazine core, and an acetamide group suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” can be achieved through a multi-step process involving the following key steps:
Formation of the Triazolopyrazine Core: This can be synthesized by reacting appropriate hydrazine derivatives with 1,2-diketones under acidic or basic conditions.
Introduction of the p-Tolyloxy Group: This step involves the nucleophilic substitution of a halogenated triazolopyrazine with p-tolyl alcohol in the presence of a base.
Attachment of the Cyclohexene Ring: The cyclohexene ring can be introduced via a Heck or Suzuki coupling reaction using appropriate cyclohexene derivatives.
Formation of the Acetamide Group: The final step involves the acylation of the triazolopyrazine derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the triazolopyrazine core or the acetamide group, potentially yielding amine derivatives.
Substitution: The p-tolyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazolopyrazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.
Material Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazolopyrazine core.
Receptor Binding: May interact with certain biological receptors, influencing cellular signaling pathways.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents targeting various diseases.
Antimicrobial Activity: Possible use as an antimicrobial agent against bacterial or fungal infections.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” would depend on its specific biological target. Generally, compounds with a triazolopyrazine core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the p-tolyloxy group may enhance binding affinity to certain targets, while the cyclohexene ring could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(phenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(methoxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Uniqueness
The unique combination of the cyclohexene ring, p-tolyloxy group, and triazolopyrazine core in “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-16-7-9-18(10-8-16)30-21-20-25-27(22(29)26(20)14-13-24-21)15-19(28)23-12-11-17-5-3-2-4-6-17/h5,7-10,13-14H,2-4,6,11-12,15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDKBNALUWCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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